(E)-2-oxo-4-phenylbut-3-enoic acid
Overview
Description
Organic compounds like this one are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a type of α,β-unsaturated carbonyl compound, which contains a carbon-carbon double bond (the “ene” part) and a carbonyl group (the “oxo” part).
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product from simpler starting materials. The exact synthesis pathway would depend on the specific reactions that this compound undergoes.Molecular Structure Analysis
The molecular structure of a compound is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound can participate in. For α,β-unsaturated carbonyl compounds, typical reactions include additions to the carbon-carbon double bond and nucleophilic addition to the carbonyl group.Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups.Scientific Research Applications
Asymmetric Hydrogenation
(E)-2-oxo-4-phenylbut-3-enoic acid can undergo asymmetric hydrogenation to produce 2-hydroxy-4-arylbutanoic acids. This process, achieved using a ruthenium catalyst with SunPhos as the chiral ligand, results in high enantioselectivity and efficiency. This method provides a useful approach for synthesizing intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Synthesis of Nonproteinogenic Amino Acids
The compound can be transformed into corresponding (S)-2-amino acids using recombinant Escherichia coli cells over-expressing aromatic transaminase. This process yields high enantiomeric purity and is useful in synthesizing nonproteinogenic amino acids, demonstrating its potential in bioengineering applications (Fadnavis, Seo, Seo, & Kim, 2006).
Decarboxylation Studies
Studies on the decarboxylation of related compounds, such as 2,2-dimethyl-4-phenylbut-3-enoic acid, have contributed to the understanding of kinetic isotope effects in chemical reactions. These studies are important for grasping the fundamental aspects of chemical kinetics and reaction mechanisms (Bigley & Thurman, 1967).
Antifungal Activity
Derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid, such as (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, have been synthesized and evaluated for their antifungal activity. These compounds have shown effectiveness against fungi like Mucor plumbeus, indicating potential applications in combating fungal infections and in agricultural fungicides (Paz, Cajas-Madriaga, Torres, Moreno, Fernández, Becerra, & Silva, 2013).
Luminescent Molecular Crystals
Synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives has been used in the creation of organic molecular crystals with highly stable photoluminescence. These crystals exhibit long-term stability in ambient conditions, making them relevant in the field of materials science, particularly for applications requiring stable luminescent materials (Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, & Shipilovskikh, 2021).
Inhibitory Studies Against Various Strains
Compounds derived from (E)-2-oxo-4-phenylbut-3-enoic acid have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. The efficacy of these compounds in various biological applications is attributed to the interactive sites of the ligand that can interact with DNA, suggesting potential in pharmaceutical and agrochemical applications (ur-Rehman, Hussain, Rauf, Tahir, & Ali, 2012).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This could involve looking at the compound’s toxicity, flammability, and environmental impact.
Future Directions
Future research on this compound could involve finding new synthesis methods, studying new reactions, or exploring potential applications (for example, in medicine or materials science).
Please note that this is a general overview and the specifics could vary for “(E)-2-oxo-4-phenylbut-3-enoic acid”. For detailed information, it would be necessary to consult scientific literature or databases. If you have access to a specific paper or database, I could help you understand the information presented there.
properties
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUMBVFEWZLME-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901608 | |
Record name | NoName_741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
CAS RN |
1914-59-6, 17451-19-3 | |
Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC53200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.